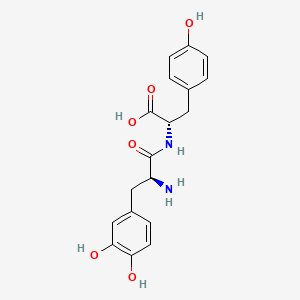
N-(3-Hydroxy-L-tyrosyl)-L-tyrosine dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Hydroxy-L-tyrosyl)-L-tyrosine dihydrate is a compound that belongs to the class of tyrosine derivatives. Tyrosine is an amino acid that plays a crucial role in protein synthesis and is a precursor to several important neurotransmitters. The addition of a hydroxy group to the tyrosine molecule enhances its chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxy-L-tyrosyl)-L-tyrosine dihydrate typically involves the hydroxylation of L-tyrosine. This can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation often employs tyrosine hydroxylase, an enzyme that catalyzes the addition of a hydroxy group to the tyrosine molecule. Chemical methods may involve the use of reagents such as hydrogen peroxide and catalysts like iron or copper ions to facilitate the hydroxylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic processes due to their specificity and efficiency. These processes are typically carried out in bioreactors where conditions such as pH, temperature, and substrate concentration are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydroxy-L-tyrosyl)-L-tyrosine dihydrate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones, which are reactive intermediates in many biochemical pathways.
Reduction: The compound can be reduced to form catechols, which have significant biological activity.
Substitution: The hydroxy group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, catechols, and various substituted derivatives, each with unique chemical and biological properties.
Scientific Research Applications
N-(3-Hydroxy-L-tyrosyl)-L-tyrosine dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in enzymatic processes and its effects on cellular metabolism.
Medicine: It has potential therapeutic applications due to its involvement in neurotransmitter synthesis and its antioxidant properties.
Industry: The compound is used in the production of pharmaceuticals, dietary supplements, and as a biochemical reagent.
Mechanism of Action
The mechanism of action of N-(3-Hydroxy-L-tyrosyl)-L-tyrosine dihydrate involves its interaction with various enzymes and receptors in the body. It acts as a substrate for tyrosine hydroxylase, leading to the production of neurotransmitters such as dopamine, norepinephrine, and epinephrine. These neurotransmitters play crucial roles in regulating mood, cognition, and physiological responses to stress.
Comparison with Similar Compounds
Similar Compounds
L-Tyrosine: The parent compound, which lacks the hydroxy group.
3,4-Dihydroxy-L-phenylalanine (L-DOPA): A precursor to dopamine, similar in structure but with an additional hydroxy group.
N-Acetyl-L-tyrosine: A derivative with an acetyl group attached to the amino group.
Uniqueness
N-(3-Hydroxy-L-tyrosyl)-L-tyrosine dihydrate is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in research focused on neurotransmitter synthesis and antioxidant activity.
Properties
CAS No. |
37181-70-7 |
|---|---|
Molecular Formula |
C18H20N2O6 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C18H20N2O6/c19-13(7-11-3-6-15(22)16(23)9-11)17(24)20-14(18(25)26)8-10-1-4-12(21)5-2-10/h1-6,9,13-14,21-23H,7-8,19H2,(H,20,24)(H,25,26)/t13-,14-/m0/s1 |
InChI Key |
QPLWMBAYFYUFLE-KBPBESRZSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CC(=C(C=C2)O)O)N)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CC2=CC(=C(C=C2)O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















